molecular formula C29H38N4O2S B2948263 N-(1-benzylpiperidin-4-yl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950444-12-9

N-(1-benzylpiperidin-4-yl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2948263
CAS No.: 950444-12-9
M. Wt: 506.71
InChI Key: IUAMIWAQVNIUED-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C29H38N4O2S and its molecular weight is 506.71. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds with similar structures has focused on optimizing their synthesis and exploring their chemical properties. For instance, studies on pyrimidine-containing ligands highlight the significance of structural modifications to enhance potency and selectivity towards specific biological targets (Altenbach et al., 2008). Another study demonstrates the microwave-assisted synthesis of pyrimidine derivatives, emphasizing the efficiency and yield improvement in chemical synthesis (Machicao et al., 2017).

Biological and Pharmacological Activities

Compounds with pyrimidine cores are investigated for various biological activities. For example, pyrimidine derivatives have been explored for their potential as anticonvulsant agents, with some showing promising results in preclinical seizure models (Kamiński et al., 2015; Kamiński et al., 2016). Additionally, there's interest in their anti-inflammatory and psychotropic properties, indicating a broad spectrum of potential therapeutic applications (Zablotskaya et al., 2013).

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38N4O2S/c1-29(2,3)20-9-10-22-23(17-20)36-28-26(22)27(35)31-24(32-28)11-12-25(34)30-21-13-15-33(16-14-21)18-19-7-5-4-6-8-19/h4-8,20-21H,9-18H2,1-3H3,(H,30,34)(H,31,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAMIWAQVNIUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H38N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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